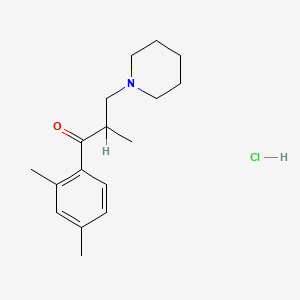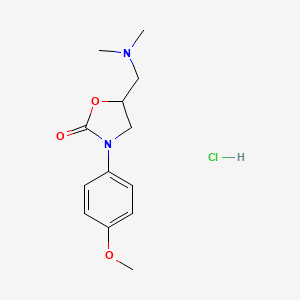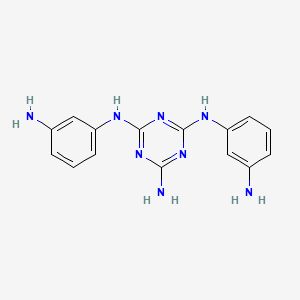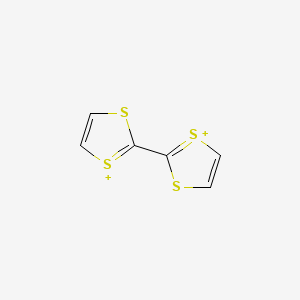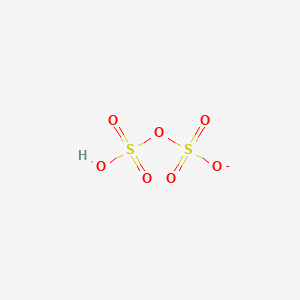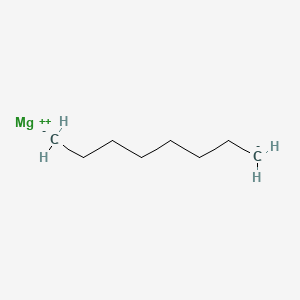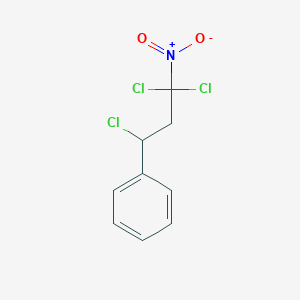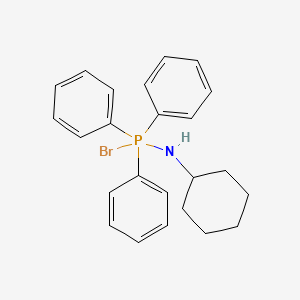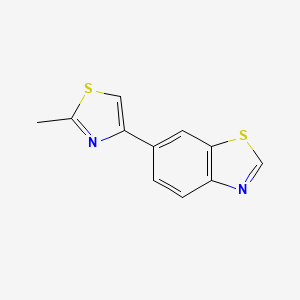
6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole is a heterocyclic compound that features both thiazole and benzothiazole rings. These structures are known for their aromaticity and the presence of nitrogen and sulfur atoms, which contribute to their unique chemical properties. Compounds containing thiazole and benzothiazole moieties have garnered significant interest due to their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas under acidic conditions . The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis can also be utilized to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and heteroatoms allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
類似化合物との比較
Similar Compounds
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Benzothiazole: A bicyclic compound consisting of a benzene ring fused to a thiazole ring.
2-Methylthiazole: A thiazole derivative with a methyl group at the 2-position
Uniqueness
6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole is unique due to the combination of thiazole and benzothiazole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
29942-06-1 |
|---|---|
分子式 |
C11H8N2S2 |
分子量 |
232.3 g/mol |
IUPAC名 |
6-(2-methyl-1,3-thiazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N2S2/c1-7-13-10(5-14-7)8-2-3-9-11(4-8)15-6-12-9/h2-6H,1H3 |
InChIキー |
RJAOZBNKFWIAOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C2)N=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


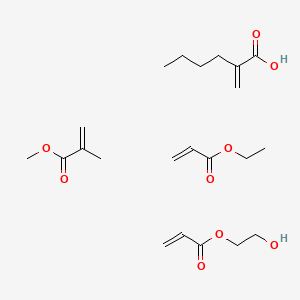
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)
![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)

![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
